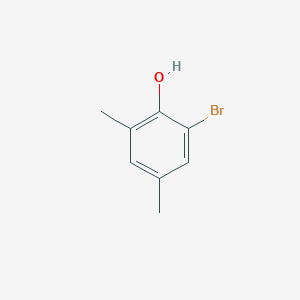

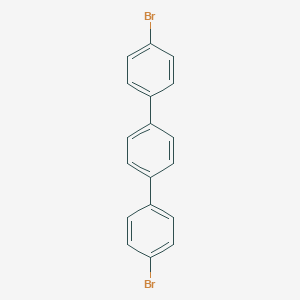

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid, also known as BSPM, is an organosulfur compound that is used in a variety of scientific research applications. BSPM is a highly reactive organic compound that is used in organic synthesis and can be used to synthesize a wide range of compounds. BSPM is a versatile compound that can be used in a variety of laboratory experiments and has many advantages over other compounds for this purpose.

科学的研究の応用

Synthesis and Chemical Properties

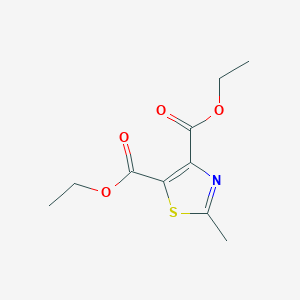

- Antileukotrienic Agents Synthesis : The compound has been used in the synthesis of potential antileukotrienic drugs, employing specific heterogeneous copper catalysts due to the low reactivity of 4-substituted aryl bromides. This synthesis also discussed the catalytic hydrogenation of the conjugated double bond in the presence of the sulfanyl group (Jampílek et al., 2004).

- Bromophenol Derivatives : Research on bromophenol derivatives from red algae highlighted compounds with a similar bromophenyl sulfanyl moiety, although these were found inactive against several human cancer cell lines and microorganisms, indicating specific activity profiles for related compounds (Zhao et al., 2004).

- Heterocyclic Compound Synthesis : The synthesis of cis- and trans-2-(p-Bromophenyl)-5-methylthiazolidin-4-ones highlighted the use of 2-sulfanylpropanoic acid (thiolactic acid) and demonstrated the utility of the bromophenyl sulfanyl moiety in synthesizing heterocyclic compounds with potential biological activities (Sasaki et al., 2018).

Biological Activity and Applications

- Anticancer Activity : A study on novel bromophenol derivatives containing the bromophenyl sulfanyl moiety showed promising anticancer activities on human lung cancer cell lines. One derivative, BOS-102, demonstrated potential as an anticancer drug by inducing G0/G1 cell cycle arrest and apoptosis in human A549 lung cancer cells through ROS-mediated deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway (Guo et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

特性

IUPAC Name |

2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYIWZPTHRVHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363581 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-16-7 |

Source

|

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。